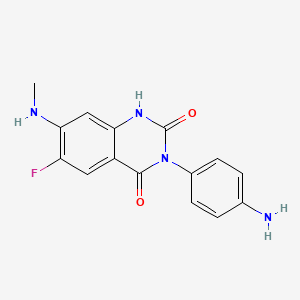







|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:18](=[O:19])[C:17]3[C:12](=[CH:13][C:14](F)=[C:15]([F:20])[CH:16]=3)[NH:11][C:10]2=[O:22])=[CH:5][CH:4]=1.[CH3:23][NH2:24]>CS(C)=O>[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:18](=[O:19])[C:17]3[C:12](=[CH:13][C:14]([NH:24][CH3:23])=[C:15]([F:20])[CH:16]=3)[NH:11][C:10]2=[O:22])=[CH:5][CH:4]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
18 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1=CC=C(C=C1)N1C(NC2=CC(=C(C=C2C1=O)F)F)=O
|
|
Name
|
|
|
Quantity
|
37.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22 (± 3) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reactor contents were agitated at 22° C. (19-25° C.) for 15 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
close all the valves
|
|
Type
|
CUSTOM
|
|
Details
|
at 25±5° C.
|
|
Type
|
WASH
|
|
Details
|
After rinsing the charging line with dimethyl sulfoxide (5 Kg)
|
|
Type
|
CUSTOM
|
|
Details
|
closed the 200 L HP reactor condenser valve
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated the reactor contents to 110±5° C
|
|
Type
|
STIRRING
|
|
Details
|
The contents of the reactor were agitated for at least 5 hrs
|
|
Type
|
CUSTOM
|
|
Details
|
at 110±5° C
|
|
Type
|
WAIT
|
|
Details
|
In-process HPLC taken after 5 hr 40 mins
|
|
Duration
|
40 min
|
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction (in-process specification ≦1%)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The contents of 200 L HP reactor were cooled to 25±5° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
While the 200 L reactor is cooling
|
|
Type
|
CUSTOM
|
|
Details
|
closed all the valves of the PP1-R1000 reactor (2000 L GL reactor)
|
|
Type
|
ADDITION
|
|
Details
|
charged with process
|
|
Type
|
FILTRATION
|
|
Details
|
filtered water (550 Kg)
|
|
Type
|
WAIT
|
|
Details
|
The contents of the 200 L HP reactor were transferred to the 2000 L GL reactor over 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
WASH
|
|
Details
|
by rinsing the charging line with process
|
|
Type
|
FILTRATION
|
|
Details
|
filtered water (50 Kg)
|
|
Type
|
STIRRING
|
|
Details
|
The contents of the 2000 L GL reactor were agitated for 2 hrs at 5±5° C
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The filterable solids obtained
|
|
Type
|
FILTRATION
|
|
Details
|
were filtered onto PPF200 (GL nutsche filter)
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with Mel-Tuf 1149-12
|
|
Type
|
FILTRATION
|
|
Details
|
filter paper under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
containing the wet compound 6
|
|
Type
|
CUSTOM
|
|
Details
|
was set to 55° C.
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
compound 6 dried to a constant weight for 12 hrs
|
|
Duration
|
12 h
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C=C1)N1C(NC2=CC(=C(C=C2C1=O)F)NC)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 76.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |